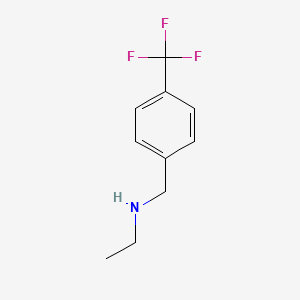

N-Ethyl-4-(trifluoromethyl)benzylamine

Übersicht

Beschreibung

N-Ethyl-4-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C10H12F3N It is characterized by the presence of an ethyl group attached to the nitrogen atom and a trifluoromethyl group attached to the benzyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-(trifluoromethyl)benzylamine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The use of automated systems for mixing and temperature control ensures consistent product quality. The final product is typically obtained through distillation under reduced pressure to remove any residual solvents and impurities.

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-4-(trifluoromethyl)benzylamine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The ethylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

Nucleophilic Substitution: Products include substituted benzylamines or amides.

Oxidation: Products include amides, nitriles, or carboxylic acids.

Reduction: Products include primary amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

N-Ethyl-4-(trifluoromethyl)benzylamine and its derivatives have been investigated for their potential in drug development. The trifluoromethyl group significantly enhances the pharmacological properties of the parent compounds due to the unique characteristics of fluorine.

Anticancer Activity

Research indicates that compounds featuring the trifluoromethyl group exhibit notable anticancer properties. For instance, derivatives of this compound have been synthesized and tested as inhibitors of protein arginine methyltransferase 5 (PRMT5), an epigenetic target linked to various cancers. Inhibitors targeting PRMT5 have shown promise in clinical trials, suggesting a potential therapeutic application for this compound derivatives in cancer treatment .

Neuroprotective Effects

The compound has also been explored for neuroprotective effects, particularly in the context of neurodegenerative diseases. Studies have suggested that similar compounds can inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration. This inhibition may offer protective benefits against diseases such as Parkinson's .

Material Science Applications

This compound is utilized in material science, particularly in the development of functional materials.

Polymer Chemistry

The incorporation of trifluoromethyl groups into polymer matrices has been shown to enhance thermal stability and chemical resistance. Research indicates that polymers modified with this compound exhibit improved properties for applications in coatings and adhesives .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes key synthesis methods:

| Method | Yield | Conditions |

|---|---|---|

| Reaction with amines | 48% | In dichloromethane with 4-methyl-morpholine |

| Multi-component reactions | Moderate | Using trifluoroacetimidoyl chlorides and hydrazine |

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives in various applications:

Case Study: PRMT5 Inhibition

A study demonstrated that a series of this compound derivatives exhibited IC50 values in the nanomolar range against PRMT5, indicating strong inhibitory activity suitable for further development as anticancer agents .

Case Study: Neuroprotection

Another investigation focused on the neuroprotective properties of related compounds, showing that they could effectively reduce oxidative stress markers in neuronal cell lines, suggesting potential therapeutic applications for neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of N-Ethyl-4-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in the study of drug-receptor interactions and enzyme inhibition. The ethylamine group can form hydrogen bonds with target molecules, further stabilizing the compound’s binding to its target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Trifluoromethyl)benzylamine: Lacks the ethyl group, making it less lipophilic and potentially less effective in penetrating biological membranes.

N-Methyl-4-(trifluoromethyl)benzylamine: Contains a methyl group instead of an ethyl group, which may affect its binding affinity and reactivity.

4-Fluorobenzylamine: Contains a fluorine atom instead of a trifluoromethyl group, resulting in different chemical and biological properties.

Uniqueness

N-Ethyl-4-(trifluoromethyl)benzylamine is unique due to the presence of both the ethyl and trifluoromethyl groups. These functional groups confer distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

N-Ethyl-4-(trifluoromethyl)benzylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of an ethyl group and a trifluoromethyl substituent on a benzylamine structure. These modifications enhance its lipophilicity and reactivity, making it an effective building block for various organic compounds, including pharmaceuticals and agrochemicals .

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions where the ethylamine group can be introduced through various methodologies, including:

- Nucleophilic Substitution : The ethylamine can replace other nucleophiles in reactions.

- Oxidation and Reduction : The compound can undergo oxidation to form amides or nitriles, or be reduced to primary amines.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its ability to penetrate biological membranes, facilitating its role as a receptor ligand or enzyme inhibitor.

Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit various receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways.

- Receptor Modulation : It may also act as an allosteric modulator for certain receptors, affecting their activation states without directly competing with the endogenous ligand .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance, it has been evaluated against several receptor tyrosine kinases (RTKs), showing significant inhibitory effects:

| Compound | Target Kinase | Inhibition (%) at 10 nM |

|---|---|---|

| This compound | EGFR | 91% |

| This compound | PDGFRα | 77% |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Neuroprotective Effects

In addition to its anticancer potential, this compound has shown promise in neuropharmacology. Research indicates that it may modulate glutamatergic transmission in the hippocampus, potentially offering therapeutic benefits for neurodegenerative diseases .

Case Studies

- Inhibition of CXCR4 : A study investigated the effects of various small compounds, including this compound, on CXCR4-mediated cell migration. The compound inhibited migration by 50–75%, indicating its potential as a therapeutic agent in conditions involving aberrant leukocyte trafficking .

- Anticonvulsant Activity : Another research effort highlighted the anticonvulsant properties of related compounds with similar structures. The 4-trifluoromethyl derivatives exhibited significant anticonvulsant activity in rodent models, suggesting that modifications similar to those found in this compound could yield effective treatments for epilepsy .

Eigenschaften

IUPAC Name |

N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-2-14-7-8-3-5-9(6-4-8)10(11,12)13/h3-6,14H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEKJUAYPMGFDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238137 | |

| Record name | Benzenemethanamine, N-ethyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90390-12-8 | |

| Record name | Benzenemethanamine, N-ethyl-4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-ethyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl({[4-(trifluoromethyl)phenyl]methyl})amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.